(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

ASCT2 Glutamine Transporter Cancer Metabolism

Researchers studying glutamine-dependent cancers face a critical need for well-characterized ASCT2 inhibitors with consistent bioactivity. (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049727-74-3) directly addresses this with a validated low-micromolar inhibitory constant (Ki = 30 μM). - Precision Chiral Purity: Defined (R)-stereochemistry ensures reproducible SAR data; 2,4-dichloro substitution delivers distinct potency profiles that mono-halogenated analogs fail to replicate. - Multi-Application Scaffold: Suitable for acute in vitro ASCT2 inhibition studies in triple-negative breast cancer and prostate cancer models, and as a benchmark scaffold for synthesizing next-generation analogs with improved affinity. - Reliable Supply: Available at ≥98% purity from a validated supplier, ensuring batch-to-batch consistency for long-term research programs.

Molecular Formula C12H14Cl3NO2
Molecular Weight 310.6 g/mol
CAS No. 1049727-74-3
Cat. No. B1302913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS1049727-74-3
Molecular FormulaC12H14Cl3NO2
Molecular Weight310.6 g/mol
Structural Identifiers
SMILESC1CC(NC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl
InChIInChI=1S/C12H13Cl2NO2.ClH/c13-9-3-2-8(10(14)6-9)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1
InChIKeyFYLXJTRXAWYGGM-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride


(R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049727-74-3) is a chiral, substituted proline derivative. It is a synthetic amino acid analog characterized by a 2,4-dichlorobenzyl group at the alpha-position of the pyrrolidine ring, existing as a hydrochloride salt . Its primary documented biological activity is as an inhibitor of the Alanine/Serine/Cysteine Transporter 2 (ASCT2), a glutamine transporter implicated in cancer cell metabolism [1]. The compound is typically supplied at ≥95% purity for research applications.

≥95% purity suitable for reproducible ASCT2 inhibition assays
Defined (R)-stereochemistry for chiral SAR studies
ASCT2 glutamine transporter inhibitor tool compound

Why Generic Substitution Fails for This ASCT2 Inhibitor


Simple substitution of (R)-2-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with other benzylproline analogs is not possible due to steep structure-activity relationships (SAR). A systematic analysis of this compound class has demonstrated that the potency of ASCT2 inhibition is highly dependent on the substitution pattern on the benzyl ring [1]. For example, the presence and position of halogen atoms dramatically alter the inhibitory constant (Ki), with the 2,4-dichloro configuration showing a specific potency profile that is distinct from its mono-halogenated or non-halogenated counterparts. The quantitative evidence below details the specific potency differences that preclude generic interchange.

Target Compound
Potential Substitute
Benzyl substitution
2,4-dichlorobenzyl
2-chloro, 2-fluoro or unsubstituted benzyl
ASCT2 inhibition context
Distinct inhibitory profile supported by SAR
Reported Ki differs substantially; activity may not transfer across analogs

Quantitative Potency Differentiation Against Comparator Analogs


ASCT2 Inhibition: 2,4-Dichloro vs. 2-Chloro Benzylproline

The target compound demonstrates a 6.5-fold higher apparent binding affinity for the ASCT2 transporter compared to its 2-chloro analog. In a direct, head-to-head comparison under identical assay conditions, (R)-γ-(2,4-dichloro-benzyl)-L-proline exhibited a Ki of 30 ± 14 μM, while (R)-γ-(2-chloro-benzyl)-L-proline showed a significantly weaker Ki of 195 ± 15 μM [1]. This indicates that the addition of the second chlorine atom at the 4-position is critical for achieving low-micromolar potency.

2,4-Dichloro vs 2-Chloro
Head-to-head
Ki 30 ± 14 μM vs 195 ± 15 μM
6.5-fold lower Ki
Second chlorine correlates with increased binding affinity; relevant for inhibitor selection
Electrophysiological assay, rat ASCT2
ASCT2 Glutamine Transporter Cancer Metabolism

ASCT2 Inhibition: 2,4-Dichloro vs. 2-Fluoro Benzylproline

The 2,4-dichloro substitution confers a 2.8-fold increase in ASCT2 inhibitory potency over a 2-fluoro substitution. In the same systematic SAR study, (R)-γ-(2-fluoro-benzyl)-L-proline displayed a Ki of 83 ± 20 μM, compared to 30 ± 14 μM for the target compound [1]. This result demonstrates the advantage of a di-halogenated, chlorine-substituted scaffold over a mono-fluorinated analog.

2,4-Dichloro vs 2-Fluoro
Head-to-head
Ki 30 ± 14 μM vs 83 ± 20 μM
2.8-fold lower Ki
Chlorine substitution pattern yields distinct potency over fluorine; guides SAR interpretation
Same assay platform, rat ASCT2
ASCT2 Glutamine Transporter Structure-Activity Relationship

Potency Gain Over Unsubstituted Benzylproline Scaffold

The 2,4-dichlorobenzyl substitution transforms a virtually inactive scaffold into a low-micromolar inhibitor. The unsubstituted parent molecule, (R)-γ-benzyl-L-proline hydrochloride, has a Ki of 2000 ± 1500 μM, which is 67-fold weaker than the 2,4-dichloro derivative [1]. This comparison underscores the essential role of the di-halogenated benzyl group in achieving any meaningful biological activity.

vs Unsubstituted Scaffold
Head-to-head
~67-fold lower Ki
Di-halogenated benzyl group is critical for meaningful ASCT2 inhibition
Compared to (R)-γ-benzyl-L-proline (Ki ~2000 μM)
ASCT2 Glutamine Transporter Inhibitor Design

Hydrophobicity-Activity Relationship in ASCT2 Inhibition

The study established a clear correlation where ASCT2 inhibitory potency (log(1/Ki)) increases with the hydrophobicity (logP) of the benzyl side chain. The target compound occupies a specific, intermediate position in this hydrophobicity-activity landscape, with a significantly improved Ki over less hydrophobic analogs [1]. This quantitative relationship confirms that the 2,4-dichloro pattern is not an arbitrary choice but a rational design feature that optimizes lipophilic interactions with the ASCT2 binding site.

Hydrophobicity-Activity
Class-level
logP ~3.6 linked to Ki 30 μM
Intermediate hydrophobicity
Potency consistent with lipophilicity-driven SAR; supports rational design interpretation
Correlation from computational logP analysis
ASCT2 Hydrophobicity QSAR

Optimal Research Applications for This ASCT2 Inhibitor


ASCT2 Pharmacological Tool Compound

Procure this compound as a validated, low-micromolar inhibitor of the ASCT2 glutamine transporter. Its well-characterized Ki of 30 μM makes it suitable for acute in vitro studies aimed at blocking ASCT2-mediated glutamine uptake in cancer cell lines, such as triple-negative breast cancer or prostate cancer models [1].

Medicinal Chemistry Optimization Starting Point

Use this compound as a benchmark and starting scaffold for further SAR exploration. Its intermediate potency and established hydrophobicity-activity relationship provide a rational basis for synthesizing next-generation analogs with improved affinity, such as exploring the 4-biphenylmethyl derivative which achieved a Ki of 3 μM [1].

Chiral Building Block for Peptidomimetic Synthesis

Leverage the compound's defined (R)-stereochemistry at the alpha-position as a chiral building block for constructing peptidomimetics. The 2,4-dichlorobenzyl group can serve as a hydrophobic anchor in peptide-based probe molecules, influencing secondary structure and target protein interactions .

Cancer Metabolism Research Probe

Employ this compound in studies of glutamine dependency in cancer. By inhibiting ASCT2, researchers can investigate the role of glutamine transport in mTORC1 signaling and the Warburg effect, aiding in the validation of ASCT2 as a therapeutic target [1].

Application
Selection Property
Validation Focus
ASCT2 transporter inhibition studies
ASCT2 inhibition assay context
Glutamine uptake blockade in cancer cell models
SAR optimization research
ASCT2 inhibition scaffold benchmark
Next-generation analog potency improvement
Peptidomimetic synthesis
Chiral (R)-proline building block
Stereochemical control in probe design
Cancer metabolism research
Glutamine transport pathway probe
mTORC1 signaling and metabolic reprogramming endpoints
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